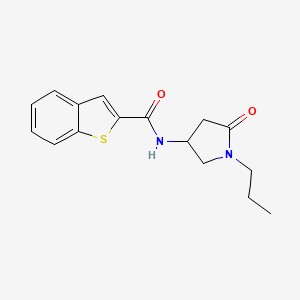
2-(4-ethylphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
2-(4-ethylphenyl)-N-methylacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
In agriculture, this compound has been studied for its potential as a herbicide due to its ability to inhibit the growth of various weeds. Furthermore, this compound has been investigated for its potential use in the production of polymers and plastics due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenyl)-N-methylacetamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of specific enzymes and proteins in the body, leading to its anti-inflammatory and analgesic effects. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, making it a potential candidate for the development of new pain medications. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-ethylphenyl)-N-methylacetamide in lab experiments is its high purity and good yield. Additionally, this compound has been extensively studied, making it a well-understood chemical. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(4-ethylphenyl)-N-methylacetamide. In medicine, this compound could be further investigated for its potential use in the treatment of pain and cancer. Additionally, this compound could be studied for its potential use in the treatment of other inflammatory diseases such as arthritis.
In agriculture, this compound could be further investigated for its potential use as a herbicide. Furthermore, this compound could be studied for its potential use in the production of new polymers and plastics.
Conclusion
In conclusion, this compound is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use in medicine, agriculture, and industry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-ethylphenyl)-N-methylacetamide can be achieved through various methods. One of the most common methods is the reaction between 4-ethylbenzoyl chloride and N-methylacetamide in the presence of a base such as triethylamine. This method yields a high purity product with good yield.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKRBFXWKUFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)
![2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)
![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)
![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)